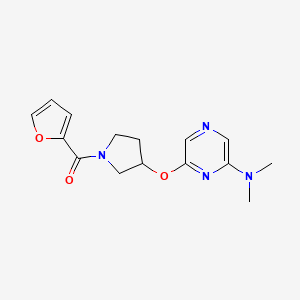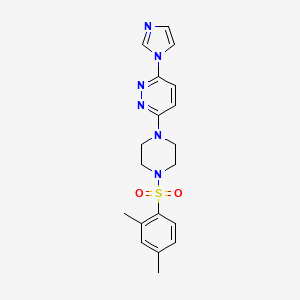![molecular formula C22H20N4O4 B2713195 Methyl 2-(1-benzyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate CAS No. 900286-81-9](/img/structure/B2713195.png)
Methyl 2-(1-benzyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It would include the starting materials, reagents, reaction conditions, and the overall yield of the reaction .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the molecule .Chemical Reactions Analysis
This would involve studying the reactions that the compound can undergo. This could include its reactivity with various reagents, its stability under different conditions, and any potential for it to participate in specific types of reactions .Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its spectral properties .Wissenschaftliche Forschungsanwendungen
Analgesic Property Enhancement
The modification of the pyridine moiety in compounds similar to Methyl 2-(1-benzyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate has been explored to optimize biological properties, particularly analgesic effects. In one study, researchers aimed to enhance the analgesic properties by altering the position of the methyl group within the pyrido[1,2-a]pyrimidine nucleus. This chemical modification led to the synthesis of compounds that, when evaluated in an experimental model, exhibited increased biological activity, especially among para-substituted derivatives, indicating potential for new analgesic agents (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Anti-inflammatory and Analgesic Agents
Another application of compounds within this chemical class involves the synthesis of novel agents with anti-inflammatory and analgesic properties. Research has led to the development of derivatives that act as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, displaying significant analgesic and anti-inflammatory activities. These findings underscore the potential of such compounds in the development of new therapeutic agents targeting inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antiprotozoal Agents
Compounds structurally related to Methyl 2-(1-benzyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate have also been synthesized for their potential as antiprotozoal agents. A study focused on the development of novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines demonstrated strong DNA affinities and significant in vitro and in vivo activity against protozoal pathogens, suggesting a promising avenue for the treatment of protozoal infections (Ismail et al., 2004).
Synthesis of Heterocyclic Compounds
The versatility of compounds akin to Methyl 2-(1-benzyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate extends to the synthesis of various heterocyclic compounds. Such compounds serve as key intermediates in the synthesis of a wide range of heterocyclic derivatives, which have potential applications in pharmaceuticals and materials science. This underscores the importance of these compounds in facilitating the development of new chemical entities (Ihara et al., 2011).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 2-[(6-benzyl-12-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carbonyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4/c1-14-8-9-18-24-20-16(22(29)26(18)12-14)10-17(21(28)23-11-19(27)30-2)25(20)13-15-6-4-3-5-7-15/h3-10,12H,11,13H2,1-2H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSHGSOSSMWCPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)NCC(=O)OC)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-[(3,4-Difluorophenyl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2713115.png)

![N-[(E)-1,2-dicyano-2-(2,5-dimethylpyrrol-1-yl)ethenyl]thiophene-2-carboxamide](/img/structure/B2713119.png)
![N-[4-[4-(2-Hydroxypropan-2-yl)piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2713121.png)



![8-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2713128.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2713131.png)


![2-Naphthalen-2-yloxy-1-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2713135.png)